acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane
Overview
Description
(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct is a complex organometallic compound. It is known for its unique chiral properties and is used in various catalytic processes. The compound’s structure includes a titanium center coordinated with multiple ligands, making it a versatile catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct typically involves the following steps:
Formation of the dioxolane ring: This step involves the reaction of 2,2-dimethyl-1,3-propanediol with benzaldehyde in the presence of an acid catalyst to form the dioxolane ring.
Introduction of the titanium center: The dioxolane derivative is then reacted with titanium tetrachloride in the presence of 1,2-bis(dimethoxy)ethane to form the titanium complex.
Formation of the acetonitrile adduct: Finally, the titanium complex is treated with acetonitrile to form the desired adduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by the titanium center.
Reduction: It can also participate in reduction reactions, where the titanium center acts as a reducing agent.
Substitution: The compound can undergo substitution reactions, where ligands around the titanium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent oxidation.
Substitution: Ligand exchange reactions are carried out using various ligands such as phosphines, amines, or halides. These reactions are often performed in non-aqueous solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides.
Scientific Research Applications
(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: The compound is used in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct involves the coordination of the titanium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include:
Activation of carbonyl compounds: The titanium center coordinates with carbonyl groups, enhancing their reactivity in nucleophilic addition reactions.
Polymerization: The compound acts as a catalyst in the polymerization of olefins, leading to the formation of high-molecular-weight polymers.
Comparison with Similar Compounds
Similar Compounds
Titanium tetrachloride: A simpler titanium compound used in various catalytic processes.
Titanium isopropoxide: Another titanium-based catalyst used in organic synthesis.
Zirconium analogs: Compounds with similar structures but containing zirconium instead of titanium.
Uniqueness
(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct is unique due to its chiral properties and the presence of multiple ligands around the titanium center. This unique structure allows for highly selective catalytic processes, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O4.C4H10O2.C2H3N.2ClH.Ti/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26;1-5-3-4-6-2;1-2-3;;;/h3-13,15-21,27-28,32-33H,14,22H2,1-2H3;3-4H2,1-2H3;1H3;2*1H;/q;;;;;+2/p-2/t27-,28-,31?;;;;;/m1...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJMLZYQYKUFOH-IWLCBTADSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CCC4)(C5=CC=CC=C5)O)C.COCCOC.Cl[Ti]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#N.CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CCC4)(C5=CC=CC=C5)O)C.COCCOC.Cl[Ti]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45Cl2NO6Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.